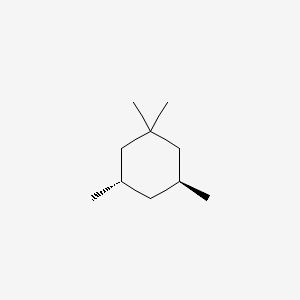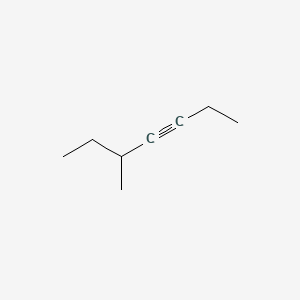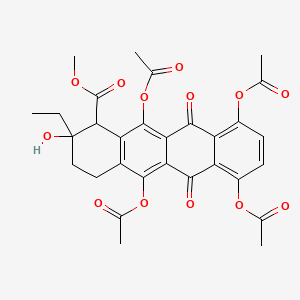![molecular formula C12H24N2O4S B13797278 tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate CAS No. 740806-59-1](/img/structure/B13797278.png)
tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methylsulfonyl group, and a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Methylsulfonyl Group: The protected piperazine is then reacted with a suitable methylsulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like sodium hydride or potassium carbonate.
Formation of the Final Product: The intermediate product is then subjected to further purification and reaction steps to yield (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE.
Industrial Production Methods
In an industrial setting, the production of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler piperazine derivative.
Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the BOC group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Deprotected piperazine derivatives.
Substitution: Functionalized piperazine compounds.
Wissenschaftliche Forschungsanwendungen
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the BOC and methylsulfonyl groups can influence the compound’s binding affinity and selectivity. The piperazine ring serves as a scaffold that can be modified to enhance the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE: Unique due to its specific functional groups and stereochemistry.
N-BOC-Piperazine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Methylsulfonylpiperazine: Does not have the BOC protecting group, which affects its stability and reactivity.
Uniqueness
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE stands out due to the combination of the BOC protecting group and the methylsulfonyl group, which confer unique chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
740806-59-1 |
|---|---|
Molekularformel |
C12H24N2O4S |
Molekulargewicht |
292.40 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(2-methylsulfonylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-6-13-9-10(14)5-8-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
POMYUAYJVUYHNP-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CCS(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


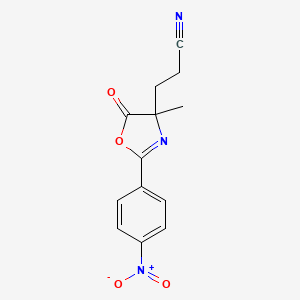
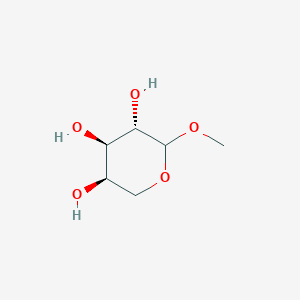
![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
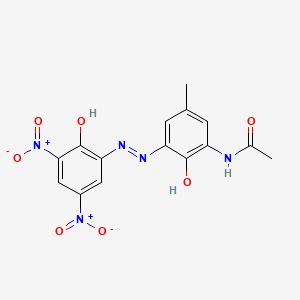
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
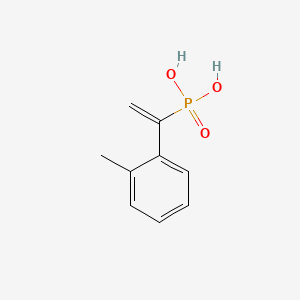
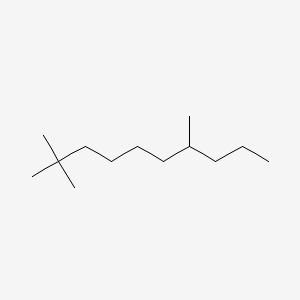


![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
